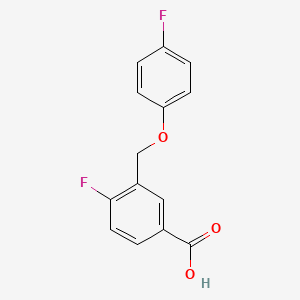

4-Fluoro-3-(4-fluorophenoxymethyl)benzoic acid

Description

4-Fluoro-3-(4-fluorophenoxymethyl)benzoic acid is a fluorinated benzoic acid derivative featuring:

- A carboxylic acid group at position 1.

- A fluorine atom at position 2.

- A 4-fluorophenoxymethyl (–O–CH₂–C₆H₄–F) substituent at position 3.

This compound combines electron-withdrawing fluorine atoms and a flexible phenoxymethyl group, which may influence its physicochemical properties (e.g., acidity, solubility) and biological interactions.

Properties

IUPAC Name |

4-fluoro-3-[(4-fluorophenoxy)methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O3/c15-11-2-4-12(5-3-11)19-8-10-7-9(14(17)18)1-6-13(10)16/h1-7H,8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOOQECSJMIYEDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC2=C(C=CC(=C2)C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(4-fluorophenoxymethyl)benzoic acid typically involves the reaction of 4-fluorophenol with 4-fluorobenzyl chloride in the presence of a base, followed by the oxidation of the resulting intermediate to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and bases like potassium carbonate or sodium hydroxide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(4-fluorophenoxymethyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Fluoro-3-(4-fluorophenoxymethyl)benzoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(4-fluorophenoxymethyl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Positional Isomers

- 2-(4-Fluorophenoxymethyl)benzoic Acid : Substituents at positions 2 (phenoxymethyl) and 4 (fluorine) instead of positions 3 and 4. Demonstrated antimicrobial activity in thiourea derivatives .

2.2. Substituent Variations

- 4-Fluoro-3-(trifluoromethyl)benzoic Acid : Replaces the phenoxymethyl group with a trifluoromethyl (–CF₃) group. Stronger electron-withdrawing effect from –CF₃ increases acidity (pKa likely lower than the target compound). Applications in pharmaceuticals due to enhanced metabolic stability .

- 4-Fluoro-3-(morpholine-4-sulfonyl)benzoic Acid : Contains a morpholine sulfonyl group (–SO₂–morpholine) instead of phenoxymethyl. The sulfonyl group enhances hydrophilicity, improving aqueous solubility compared to the target compound.

2.3. Substituent Position and Biosensor Recognition

- Biosensor Studies : A yeast biosensor for benzoic acid derivatives showed substituent position (para > ortho > meta) significantly impacts recognition. The target compound’s meta-positioned phenoxymethyl and para-fluorine may reduce biosensor affinity compared to para-substituted analogs.

2.4. Acidity and Reactivity

- 4-[(4-Fluoro-3-methylphenyl)sulfonylamino]benzoic Acid : pKa = 4.06 (predicted), influenced by sulfonylamino and fluorine substituents. The target compound’s acidity is expected to be higher than unsubstituted benzoic acid (pKa ~4.2) due to electron-withdrawing fluorine but lower than –CF₃ analogs .

Physicochemical Properties

| Compound | Molecular Formula | Key Substituents | pKa (Predicted) | Solubility Trends |

|---|---|---|---|---|

| 4-Fluoro-3-(4-fluorophenoxymethyl)benzoic acid | C₁₄H₁₀F₂O₃ | –F (para), –OCH₂–C₆H₄–F (meta) | ~3.8–4.2 | Moderate in polar solvents |

| 2-(4-Fluorophenoxymethyl)benzoic acid | C₁₄H₁₀F₂O₃ | –F (para), –OCH₂–C₆H₄–F (ortho) | ~4.0–4.5 | Similar to target compound |

| 4-Fluoro-3-(trifluoromethyl)benzoic acid | C₈H₃F₄O₂ | –CF₃ (meta), –F (para) | ~2.5–3.0 | Low (hydrophobic –CF₃) |

| 4-(4-Fluorophenoxy)benzoic acid | C₁₃H₉FO₃ | –O–C₆H₄–F (para) | ~4.1–4.5 | Higher than target compound |

Biological Activity

4-Fluoro-3-(4-fluorophenoxymethyl)benzoic acid is a fluorinated benzoic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Understanding its biological activity is essential for exploring its applications in drug discovery and development.

- Chemical Formula : C14H12F2O3

- Molecular Weight : 270.24 g/mol

- CAS Number : 1354959-72-0

- Appearance : White crystalline solid

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of fluorine atoms enhances lipophilicity, which may improve the compound's membrane permeability and binding affinity to target proteins.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study comparing various benzoic acid derivatives, this compound showed potent activity against several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 µg/mL | |

| Escherichia coli | 32 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, such as TNF-alpha and IL-6, in macrophage cell lines. This inhibition suggests potential applications in treating inflammatory diseases.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In a series of assays, it exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The IC50 values for these cell lines were found to be in the range of:

These findings highlight the compound's potential as a therapeutic agent in oncology.

Case Studies

-

Study on Antimicrobial Efficacy :

A recent study published in a peer-reviewed journal assessed the antimicrobial efficacy of various fluorinated benzoic acids, including this compound. The study concluded that the compound's unique structural features contributed to its enhanced antimicrobial activity compared to non-fluorinated analogs. -

Anti-inflammatory Mechanism Investigation :

Another research effort focused on elucidating the mechanism by which this compound inhibits inflammatory cytokines. The study employed ELISA assays to quantify cytokine levels in treated macrophages, revealing a dose-dependent reduction in cytokine secretion.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.